
N-(sec-butyl)-N'-(2-chlorobenzyl)ethanediamide
Vue d'ensemble
Description
N-(sec-butyl)-N'-(2-chlorobenzyl)ethanediamide, also known as Bupirimate, is a fungicide that is commonly used in agriculture to protect crops from fungal diseases. Bupirimate belongs to the family of N-substituted benzamides and is known for its broad-spectrum activity against various fungal pathogens.
Mécanisme D'action
The exact mechanism of action of N-(sec-butyl)-N'-(2-chlorobenzyl)ethanediamide is not fully understood, but it is believed to inhibit fungal respiration by blocking the activity of the cytochrome bc1 complex. This leads to a decrease in ATP production and eventually leads to the death of the fungus. This compound has also been found to disrupt the cell wall of the fungus, leading to its destruction.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity to mammals and birds, making it a safe option for use in agriculture. However, it has been found to be toxic to aquatic organisms and should be used with caution around water bodies. This compound has also been found to have a low environmental impact, as it degrades quickly in soil and does not accumulate in the food chain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-N'-(2-chlorobenzyl)ethanediamide has several advantages for use in lab experiments, including its broad-spectrum activity against various fungal pathogens, low toxicity to mammals, and low environmental impact. However, its limitations include its toxicity to aquatic organisms and its potential to develop resistance in fungal populations.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-N'-(2-chlorobenzyl)ethanediamide, including:
1. Studying the potential use of this compound in combination with other fungicides to increase its effectiveness and reduce the risk of resistance.
2. Investigating the potential for this compound to be used in the treatment of human fungal infections.
3. Studying the effects of this compound on non-target organisms, such as bees and other pollinators.
4. Developing new formulations of this compound that are more effective and have a lower environmental impact.
Conclusion:
This compound is a fungicide that has shown promising results in controlling various fungal diseases in crops. It has a broad-spectrum activity against various fungal pathogens and has low toxicity to mammals, making it a safe option for use in agriculture. However, its potential toxicity to aquatic organisms and its potential to develop resistance in fungal populations should be taken into consideration. Further research is needed to fully understand the mechanism of action of this compound and to develop new formulations that are more effective and have a lower environmental impact.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-(2-chlorobenzyl)ethanediamide has been extensively studied for its antifungal activity and has shown promising results in controlling various fungal diseases in crops. It has been found to be effective against powdery mildew, leaf spot, and rust diseases in crops such as grapes, apples, cucumbers, and tomatoes. This compound has also been studied for its potential use in the treatment of human fungal infections, such as Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N'-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-9(2)16-13(18)12(17)15-8-10-6-4-5-7-11(10)14/h4-7,9H,3,8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXNFPACXRCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



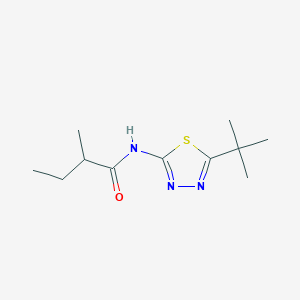
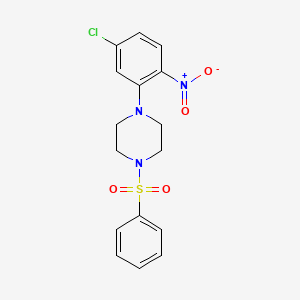

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)
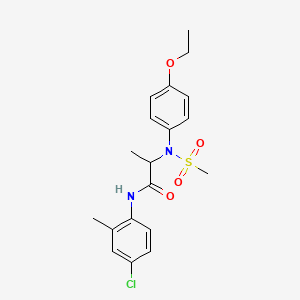
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)
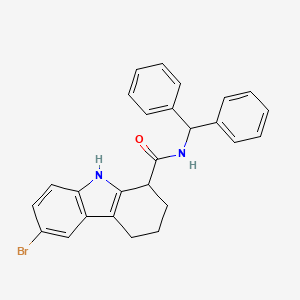
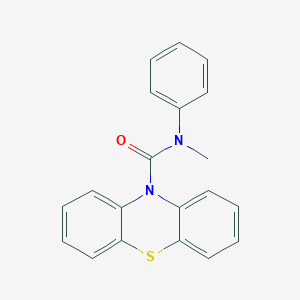
![3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)

![1-(3-chloro-2-methylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3982091.png)
![N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine](/img/structure/B3982097.png)
